REACTION_CXSMILES
|
[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH:8]=O.O=P(Cl)(Cl)Cl.C([O:18][C:19](=[O:22])[CH2:20][SH:21])C.[OH-].[Na+].[CH2:25](O)C>O.CN(C=O)C>[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:25]=[C:20]([C:19]([OH:18])=[O:22])[S:21][CH:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)CC=O)C
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
Na
|
Quantity
|
318 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CS)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 70° C. for 3 h before the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is quenched
|
Type
|
ADDITION
|
Details
|
by adding water/ice and NaOAc (17 g)
|
Type
|
EXTRACTION
|
Details
|
extracted with EA (2×150 mL)
|
Type
|
EXTRACTION
|
Details
|
The solvent of the organic extract
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
CUSTOM
|
Details
|
the product is purified by CC on silica gel eluting with heptane:EA 9:1
|
Type
|
DISSOLUTION
|
Details
|
The resulting oil (2.5 g) is dissolved in ethanol (5 mL)
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at rt for 16 h
|
Duration
|
16 h
|
Type
|
WAIT
|
Details
|
at 70° C. for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 70° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to rt
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
EXTRACTION
|
Details
|
extracted with EA
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)C=1C=C(SC1)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 790 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |